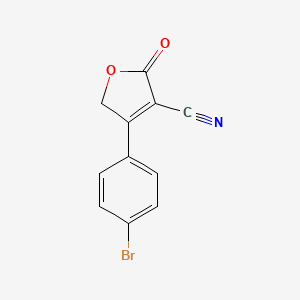

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a brominated furan derivative with potential biological activity. While the exact compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been studied. For instance, 4-Phenyl-3-furoxancarbonitrile has been shown to release nitric oxide in the presence of thiol cofactors and exhibits significant biological activities such as vasodilation and inhibition of platelet aggregation . This suggests that the brominated derivative may also possess interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions. For example, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst . This method could potentially be adapted for the synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated phenyl derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, was determined, revealing intermolecular hydrogen bonds and C—Br…π interactions that stabilize the crystal packing . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups like the nitrile and the bromophenyl moiety. The related compound 4-Phenyl-3-furoxancarbonitrile reacts with thiophenol to yield phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, indicating that the nitrile group can participate in chemical transformations leading to heterocyclic compounds . The bromine atom in 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile could further enhance its reactivity, potentially allowing for cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of bromine is likely to increase the molecular weight and influence the compound's boiling and melting points. The crystalline structure, as seen in related compounds, suggests that 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile may also exhibit solid-state properties such as polymorphism or solvate formation . The nitrile group could contribute to the compound's dipole moment and solubility in polar solvents, while the bromine atom might make it amenable to further chemical modifications.

Applications De Recherche Scientifique

Crystal Structure Analysis

In research exploring crystal structures and interactions, 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile and related compounds have been studied for their crystallographic characteristics. For instance, a study by Naghiyev et al. (2022) examined similar compounds, highlighting the formation of dimers through hydrogen bonds and further interactions, like N—H⋯Br and O—H⋯O hydrogen bonds and C—Br⋯π interactions (Naghiyev et al., 2022).

Electrophilic Cyclization in Organic Synthesis

The compound has relevance in electrophilic cyclization processes in organic synthesis. A study by Sniady et al. (2007) on related furan compounds demonstrates the utility of electrophilic cyclization with N-Iodosuccinimide, underlining its significance in the synthesis of halofurans and iodofurans (Sniady, Morreale, & Dembinski, 2007).

Potential as Nitric Oxide Donors

Research by Medana et al. (1994) suggests that compounds like 4-Phenyl-3-furoxancarbonitrile can release nitric oxide in the presence of thiol cofactors, indicating potential biological applications. They explored the reaction mechanisms and the compound's efficacy in activating rat lung soluble guanylate cyclase and vasodilation (Medana et al., 1994).

Antifungal Activity

Compounds similar to 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile have been studied for their antifungal properties. A study by Buchta et al. (2004) on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones revealed broad-spectrum antifungal activity against yeasts and molds, with the 4-bromophenyl derivative showing significant effectiveness (Buchta et al., 2004).

Photophysical Properties and Synthesis

Studies on the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, like those by Li et al. (2010), provide insights into the potential optical applications of such compounds (Li, Liu, Li, Fang, & Yu, 2010).

Chemical Synthesis and Structural Analysis

Further research in chemical synthesis and structural analysis of similar compounds has been conducted, as demonstrated by Kumar et al. (2016) and others. These studies focus on the synthesis methods, crystal structure, and potential applications in various fields (Kumar, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).

Antibacterial Properties

Research into the antibacterial properties of compounds derived from 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile has also been conducted. El-Hashash et al. (2015) synthesized novel heterocyclic compounds with potential antibacterial activities from a similar acid (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYNWDABZQQRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377465 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile | |

CAS RN |

7721-24-6 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)